2,4,5-trifluoro-3-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has trifluoro and methoxy substituents on the benzene ring, and a complex N-substituent involving a piperidine ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring would provide a planar, aromatic component, while the piperidine and pyrimidine rings would add additional 3-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro groups would likely make it more lipophilic, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds with a structure similar to the queried chemical, particularly those containing benzamide derivatives, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. For example, novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have shown significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These compounds demonstrate the potential of benzamide derivatives in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Antineoplastic Activity
Benzamide derivatives have also been explored for their antineoplastic activity, particularly as tyrosine kinase inhibitors. For instance, flumatinib, a compound structurally related to the queried chemical, is under clinical trials for the treatment of chronic myelogenous leukemia. This highlights the role of such compounds in cancer therapy, focusing on their metabolism and pharmacokinetics to optimize therapeutic efficacy (Gong et al., 2010).
Serotonin Receptor Agonism
Certain benzamide derivatives have been synthesized and evaluated for their activity as serotonin 4 (5-HT4) receptor agonists, with potential applications in gastrointestinal motility disorders. These compounds could serve as the basis for developing new prokinetic drugs, offering insights into how modifications of the benzamide moiety can impact pharmacological profiles and oral bioavailability (Sonda et al., 2003).
Antiarrhythmic Activity
Research into benzamide derivatives characterized by trifluoroethoxy ring substituents has revealed their potential as oral antiarrhythmic agents. Such studies demonstrate the versatility of benzamide derivatives in addressing various cardiovascular disorders, emphasizing the importance of the amide side chain and heterocyclic ring modifications for enhancing activity (Banitt et al., 1977).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it has biological activity, it could be further developed as a pharmaceutical or agrochemical. Alternatively, if it has interesting chemical properties, it could be used as a building block for the synthesis of other complex molecules .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-9-7-13(26)24-18(22-9)25-5-3-10(4-6-25)23-17(27)11-8-12(19)15(21)16(28-2)14(11)20/h7-8,10H,3-6H2,1-2H3,(H,23,27)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQPIBXHDWGBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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